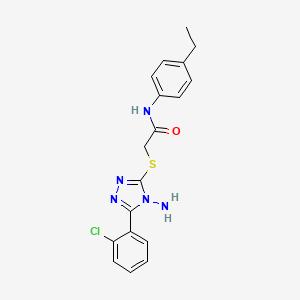
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an amino group, a triazole ring, a thioether linkage, and an acetamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The triazole ring, in particular, is a heterocyclic ring that can contribute to the compound’s chemical stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the other reactants present. The amino group, for example, could participate in acid-base reactions, while the triazole ring could undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the potentially aromatic triazole ring could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Cholinesterase Inhibition and Molecular Docking
Compounds structurally related to 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. These compounds, specifically derivatives synthesized from 3-chlorobenzoic acid into N-aryl derivatives, displayed significant inhibitory potential, with certain compounds exhibiting potent inhibitory activity. This suggests their potential application in the treatment of diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role. Molecular docking studies were carried out to rationalize the binding site interactions, highlighting the compounds' binding affinity and interaction within the active site of the enzymes (Riaz, Iftikhar, Saleem, et al., 2020).
Radiosynthesis for Metabolism Studies
The related chloroacetanilide herbicide acetochlor, synthesized through reductive dehalogenation, required high specific activity for studies on its metabolism and mode of action. This process involves the synthesis of radiolabeled compounds, crucial for understanding the environmental fate and biological impact of such chemicals, providing insight into the degradation pathways and potential accumulation in living organisms. Such studies are vital for assessing the safety and ecological effects of herbicides and their metabolites (Latli & Casida, 1995).
Antimicrobial Activity
Research into derivatives of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide includes the synthesis and evaluation of antimicrobial activity. Compounds synthesized from related structures have been tested against various microorganisms, showing significant antimicrobial properties. These findings support the potential use of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for novel therapeutics (Mistry, Desai, & Intwala, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-2-12-7-9-13(10-8-12)21-16(25)11-26-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTQUEWIKNAHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

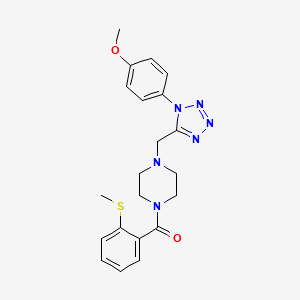
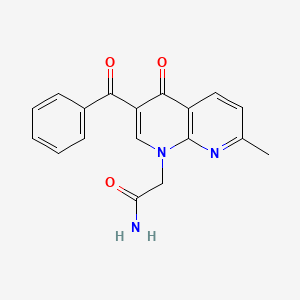
![Ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2440173.png)
![N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2440174.png)


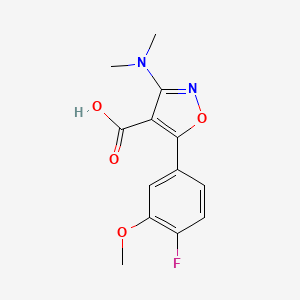
![2-(4-((4-Methoxyphenyl)thio)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2440181.png)



![N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/no-structure.png)
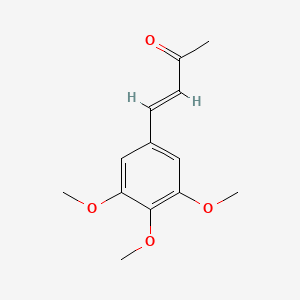
![2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide](/img/structure/B2440189.png)